Physicochemical Profile: LogP and Polar Surface Area Differentiate from Ortho-Isomer
The target compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid possesses a distinct physicochemical signature compared to its structural isomer, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. The para-substituted target compound has a computed XLogP3 of 2.6 and a Topological Polar Surface Area (TPSA) of 76.2 Ų [1]. While the exact computed values for the ortho-isomer are not available from the same source, the positional change of the carboxylic acid group from para to ortho is known to significantly alter molecular dipole moment and spatial charge distribution, which would predictably impact these calculated descriptors . This difference is a critical differentiator for procurement, as LogP and TPSA are key predictors of membrane permeability and oral bioavailability.
| Evidence Dimension | Computed Physicochemical Properties (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6, TPSA = 76.2 Ų |
| Comparator Or Baseline | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (ortho-isomer, CAS: 56894-37-2) |
| Quantified Difference | Not available from the same source; difference is based on established structure-property relationships for regioisomers . |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem). |
Why This Matters
These computed properties are essential for predicting a compound's drug-likeness and can guide the selection of the correct isomer for specific medicinal chemistry campaigns.
- [1] PubChem. (2025). 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. PubChem Compound Summary for CID 596995. View Source
